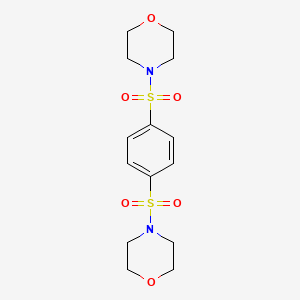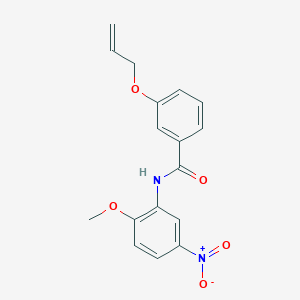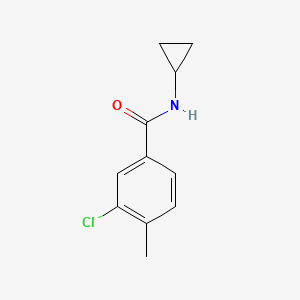
4,4'-(1,4-phenylenedisulfonyl)dimorpholine
Übersicht
Beschreibung
4,4'-(1,4-phenylenedisulfonyl)dimorpholine, commonly known as PDD, is a chemical compound that has been widely used in scientific research. It is a symmetrical disulfonate compound that has been synthesized through various methods and has shown potential in various applications.
Wissenschaftliche Forschungsanwendungen
PDD has been used in various scientific research applications. One of the most notable applications of PDD is in the field of polymer chemistry. PDD has been used as a crosslinking agent for various polymers, including polyethylene glycol and polyvinyl alcohol. PDD has also been used as a curing agent for epoxy resins. Additionally, PDD has been used in the synthesis of various organic compounds, including chiral ligands and amino acid derivatives.
Wirkmechanismus
The mechanism of action of PDD is not fully understood. However, it is believed that PDD acts as a nucleophile and attacks electrophilic centers in the molecules it reacts with. This results in the formation of covalent bonds between PDD and the target molecule.
Biochemical and Physiological Effects:
PDD has been shown to have various biochemical and physiological effects. In vitro studies have shown that PDD can inhibit the activity of various enzymes, including cholinesterases and acetylcholinesterases. Additionally, PDD has been shown to have antitumor activity in vitro and in vivo. However, the exact mechanism of these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PDD is its versatility. It can be used in various scientific research applications, including polymer chemistry and organic synthesis. Additionally, PDD is stable under various conditions, making it a reliable reagent for laboratory experiments. However, one of the limitations of PDD is its toxicity. PDD has been shown to be toxic to various cell lines, including human embryonic kidney cells and Chinese hamster ovary cells.
Zukünftige Richtungen
There are several future directions for the use of PDD in scientific research. One area of interest is the development of PDD-based materials for drug delivery applications. Additionally, PDD could be used as a crosslinking agent for the synthesis of biocompatible hydrogels. Furthermore, the mechanism of action of PDD could be further studied to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, 4,4'-(1,4-phenylenedisulfonyl)dimorpholine is a versatile compound that has been widely used in scientific research. It can be synthesized through various methods and has shown potential in various applications. PDD has been used as a crosslinking agent for various polymers, a curing agent for epoxy resins, and in the synthesis of various organic compounds. While PDD has several advantages, including its stability and versatility, its toxicity remains a limitation. However, with further research, PDD could be used in various future applications, including drug delivery and hydrogel synthesis.
Eigenschaften
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c17-23(18,15-5-9-21-10-6-15)13-1-2-14(4-3-13)24(19,20)16-7-11-22-12-8-16/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPSJOWOKBAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)
![1-(2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4400044.png)
![1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
![4-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4400082.png)
![methyl 5-methyl-2-(methylthio)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400089.png)
![4-methoxy-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4400098.png)
![3-(4-methoxybenzyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4400111.png)
![1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400118.png)


![N-[4-(4-morpholinyl)phenyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4400135.png)